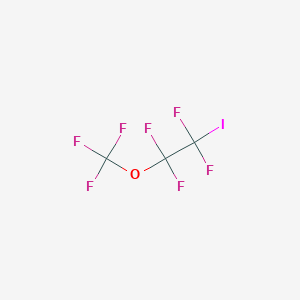

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVOEAIUILBLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(OC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382142 | |

| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-52-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I), a valuable fluorinated building block. This document outlines the probable synthetic route, detailed experimental protocols derived from analogous reactions, and expected analytical data. Safety considerations for the key reagents are also addressed to ensure safe laboratory practices.

Introduction

This compound is a specialized organofluorine compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trifluoromethoxy group (OCF3) can enhance metabolic stability and lipophilicity, while the terminal iodine atom provides a reactive site for further chemical transformations, such as cross-coupling reactions. This guide details a probable synthetic approach based on the electrophilic addition to a fluorinated vinyl ether.

Synthesis Pathway

The most plausible pathway for the synthesis of this compound involves the iodo-fluorination of perfluoromethyl vinyl ether (CF2=CFOCF3). This reaction proceeds via the addition of an iodine cation (I+) and a fluoride anion (F-) across the carbon-carbon double bond. A common method to achieve this is through the reaction with iodine monochloride (ICl) and hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the iodine source.

The regioselectivity of the addition is dictated by the electronic effects of the trifluoromethoxy group, which directs the more electrophilic iodine atom to the carbon atom further from the oxygen, and the fluoride ion to the carbon atom adjacent to the oxygen.

Experimental Protocol

Reaction: Perfluoromethyl vinyl ether + Iodine Monochloride + Hydrogen Fluoride → this compound

Materials:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Perfluoromethyl vinyl ether | CF2=CFOCF3 | 166.02 | >98% | Major chemical suppliers |

| Iodine Monochloride | ICl | 162.36 | >98% | Major chemical suppliers |

| Anhydrous Hydrogen Fluoride | HF | 20.01 | >99.9% | Major chemical suppliers |

| Boron Trifluoride (Lewis Acid Catalyst) | BF3 | 67.81 | >99% | Major chemical suppliers |

| Anhydrous Dichloromethane (Solvent) | CH2Cl2 | 84.93 | >99.8% | Major chemical suppliers |

| Sodium Bicarbonate (for washing) | NaHCO3 | 84.01 | Reagent grade | Major chemical suppliers |

| Anhydrous Magnesium Sulfate (for drying) | MgSO4 | 120.37 | Reagent grade | Major chemical suppliers |

Equipment:

-

A high-pressure reactor made of a material resistant to hydrogen fluoride (e.g., Monel or Hastelloy) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

-

A cooling bath (e.g., dry ice/acetone).

-

Schlenk line for handling anhydrous reagents.

-

Distillation apparatus for purification.

-

Standard laboratory glassware.

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: The reactor is cooled to -78 °C using a dry ice/acetone bath. Anhydrous dichloromethane (solvent) is transferred to the reactor via cannula.

-

Addition of Reagents:

-

A solution of iodine monochloride in anhydrous dichloromethane is added to the cooled reactor.

-

Anhydrous hydrogen fluoride is carefully condensed into the reactor.

-

Boron trifluoride gas is introduced into the reactor to the desired partial pressure.

-

Perfluoromethyl vinyl ether is then slowly added to the stirred reaction mixture.

-

-

Reaction Conditions: The reactor is sealed, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is then stirred at a controlled temperature (e.g., 25-50 °C) for a specified period (e.g., 12-24 hours). The pressure inside the reactor should be monitored.

-

Work-up:

-

After the reaction is complete, the reactor is cooled to 0 °C, and the excess pressure is carefully vented through a scrubber containing a sodium thiosulfate solution to neutralize unreacted ICl and HF.

-

The reaction mixture is carefully poured into a mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acids.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, then with water, and finally dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

-

Perfluoromethyl vinyl ether is a flammable gas and should be handled in a well-ventilated fume hood.[1][2][3][4] Avoid contact with heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and appropriate respirators, should be worn.[1]

-

Iodine monochloride is a corrosive and toxic substance that can cause severe burns to the skin and eyes.[5][6][7][8] It reacts violently with water.[6][7] All manipulations should be performed in a fume hood, and appropriate PPE, including gloves, safety goggles, and a face shield, must be worn.[5][6][7]

-

Anhydrous hydrogen fluoride is an extremely corrosive and toxic gas that can cause severe burns upon contact with skin, eyes, or the respiratory tract. Inhalation can be fatal. Work with HF requires specialized training and equipment, including a dedicated fume hood and appropriate PPE (HF-resistant gloves, full-face shield, and a lab coat). An HF-specific safety protocol, including the availability of calcium gluconate gel as an antidote, must be in place.

-

Boron trifluoride is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate PPE.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Since experimental data for the target molecule is not available, the spectroscopic data is predicted based on the analysis of structurally similar compounds.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (CF2=CFOCF3 : ICl : HF) | 1 : 1.1 : 2.0 |

| Catalyst Loading (BF3) | 5 mol% |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 25 °C |

| Reaction Time | 24 hours |

| Expected Yield | 60-80% |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹⁹F NMR (CFCl₃ as standard) | δ (ppm): -60 to -65 (t, 3F, -OCF₃), -80 to -85 (q, 2F, -OCF₂-), -40 to -45 (t, 2F, -CF₂I) |

| ¹³C NMR | δ (ppm): ~120 (q, J ≈ 280 Hz, -OCF₃), ~115 (tq, J ≈ 260, 35 Hz, -OCF₂-), ~-10 (t, J ≈ 320 Hz, -CF₂I) |

| Mass Spectrometry (EI) | m/z: 327.89 [M]⁺, 200.99 [M-I]⁺, 166.02 [CF₃OCF=CF₂]⁺, 100.00 [CF₂=CF₂]⁺, 69.00 [CF₃]⁺ |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 1300-1100 (strong, C-F stretching), 1100-1000 (strong, C-O-C stretching) |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Perfluoro(methyl vinyl ether) | C3F6O | CID 14474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. samratpharmachem.com [samratpharmachem.com]

A Technical Guide to the Physicochemical Properties of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its application in research and development, particularly in fields like drug development where properties such as solubility and stability are paramount.

Quantitative Data Summary

The available quantitative physicochemical data for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3F7IO | [1] |

| Molecular Weight | 311.92 g/mol | [1] |

| Boiling Point | 43 °C | [2] |

| Density | 2.0861 g/cm³ | [2] |

| Melting Point | Data not available | |

| Solubility in Water | Expected to be low to slightly soluble | [3][4][5][6] |

| Solubility in Organic Solvents | Expected to be soluble | [3][5][6] |

| Vapor Pressure | Data not available | |

| pKa | Data not available |

Haloalkanes, such as this compound, are generally characterized by low solubility in water.[3][4][5][6] This is attributed to their inability to form strong hydrogen bonds with water molecules.[3][5] Conversely, they tend to be soluble in nonpolar organic solvents.[3][5][6] The boiling points of haloalkanes are typically higher than their parent alkanes due to increased molecular weight and stronger intermolecular dipole-dipole and van der Waals forces.[3][5][7][8]

Experimental Protocols

Detailed and standardized experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are the standard protocols for determining the key properties of a novel chemical entity like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1 °C.

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid compound.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The small test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a slow stream of bubbles.[9]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for its formulation and application.

Methodology: Shake-Flask Method (for Water Solubility)

-

Sample Preparation: An excess amount of the solid or liquid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Analysis: A known volume of the clear, saturated solution is carefully removed and analyzed using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound. This concentration represents the solubility.

Vapor Pressure Determination

Vapor pressure is a measure of a substance's tendency to evaporate.

Methodology: Knudsen Effusion Method

This method is suitable for compounds with low vapor pressures.[10]

-

Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is used. The cell is placed in a high-vacuum chamber.[10]

-

Measurement: The rate of mass loss of the substance from the cell due to effusion through the orifice is measured at a constant temperature using a microbalance.[10]

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.[10]

Logical Workflow for Physicochemical Characterization

The process of characterizing a novel compound like this compound follows a logical progression of experiments to build a comprehensive profile of its properties.

References

- 1. scbt.com [scbt.com]

- 2. 1561-52-0 CAS MSDS (2-IODOTETRAFLUOROETHYL TRIFLUOROMETHYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 7. testbook.com [testbook.com]

- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane, a fluorinated organic compound of interest in synthetic chemistry. The document details its chemical identity, physical properties, and safety information. While specific experimental protocols for its synthesis and detailed analytical data are not extensively available in public literature, this guide compiles the known information and provides context for its potential applications, particularly in the realm of drug discovery and development where fluorinated motifs are of significant interest.

Chemical Identification and Properties

This compound is a halogenated ether. Its identification and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 139604-89-0 | [1] |

| Molecular Formula | C₃F₇IO | [1] |

| Molecular Weight | 311.92 g/mol | [1] |

| IUPAC Name | 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane | N/A |

| Synonyms | 1-Iodo-1-(trifluoromethoxy)tetrafluoroethane, 1,2,2,2-Tetrafluoro-1-iodo-1-(trifluoromethoxy)ethane, CF₃OCF(I)CF₃ | [2] |

| Boiling Point | 43-44 °C | N/A |

| Density | >1.600 g/cm³ | N/A |

Synthesis and Reactivity

The presence of a carbon-iodine bond suggests that this compound can participate in a variety of coupling reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and radical reactions. The trifluoromethoxy and tetrafluoroethane moieties are generally stable, making the C-I bond the primary site of reactivity.

Spectroscopic Data for Identification

Detailed experimental spectra for this compound are not widely published. The following are predicted spectroscopic characteristics based on the analysis of similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: No protons are present in the molecule, therefore no signals are expected in the ¹H NMR spectrum.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex due to the presence of two different fluorinated groups (CF₃ and OCF₃) and a CF unit, with coupling between the different fluorine nuclei.

-

The CF₃ group attached to the chiral center is expected to show a doublet.

-

The OCF₃ group is expected to appear as a singlet.

-

The single fluorine atom (CF) would likely appear as a complex multiplet due to coupling with both the CF₃ and OCF₃ groups.

-

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 311.92. Common fragmentation patterns for perfluoroalkyl iodides include the loss of an iodine atom (I⁺, m/z 127) and fragmentation of the fluoroalkyl chain. The high-resolution mass spectrum should confirm the elemental composition of C₃F₇IO.

Applications in Drug Development

While specific applications of this compound in drug development are not documented in the available literature, the structural motifs it contains are of significant interest in medicinal chemistry.

The incorporation of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups into drug candidates is a common strategy to enhance their pharmacological properties.[3][4][5] These groups can improve:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[3][4]

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]

-

Binding Affinity: The unique electronic properties of fluorinated groups can lead to stronger and more selective binding to biological targets.[3]

Given its structure, this compound could serve as a building block for introducing the -CF(OCF₃)CF₃ moiety into organic molecules. This could be a valuable strategy for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Logical Relationship Diagram

Caption: Logical workflow from synthesis to potential application.

References

- 1. scbt.com [scbt.com]

- 2. CAS 139604-89-0: 1-IODO-1-(TRIFLUOROMETOXI)TETRAFLUOROETANO [cymitquimica.com]

- 3. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is a fluorinated organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorinated moieties, such as the trifluoromethoxy group, can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds, with ¹⁹F NMR being particularly informative. This guide provides a detailed overview of the expected NMR spectroscopic data for this compound and outlines a comprehensive experimental protocol for its analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹⁹F and ¹³C NMR spectroscopic data for this compound. These predictions are derived from known chemical shift ranges and coupling constants of similar fluorinated motifs.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₃ O- | -58 to -62 | Triplet | ³JFF ≈ 5-10 Hz |

| -OCF₂ - | -85 to -95 | Quartet of Triplets | ³JFF ≈ 5-10 Hz, ²JFF ≈ 2-5 Hz |

| -CF₂ I | -60 to -65 | Triplet | ²JFF ≈ 2-5 Hz |

Chemical shifts are referenced to CFCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C F₃O- | 118 - 122 | Quartet | ¹JCF ≈ 275-285 Hz |

| -OC F₂- | 110 - 115 | Triplet | ¹JCF ≈ 260-270 Hz |

| -C F₂I | 10 - 15 | Triplet | ¹JCF ≈ 300-310 Hz |

Chemical shifts are referenced to TMS.

Experimental Protocols

A detailed methodology for the acquisition of high-quality NMR spectra is crucial for the unambiguous characterization of this compound.

1. Sample Preparation

-

Solvent Selection: A deuterated solvent that is inert and provides good solubility for the analyte is essential. Chloroform-d (CDCl₃) is a common choice. For quantitative NMR, an internal standard with a known concentration and a resonance that does not overlap with the analyte signals should be added.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹⁹F and ¹³C NMR spectroscopy.

-

NMR Tube: Use a high-precision 5 mm NMR tube.

2. ¹⁹F NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually adequate.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.

-

Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.

-

Referencing: The chemical shifts should be referenced to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard with a known chemical shift.

-

3. ¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer with a broadband or carbon-specific probe.

-

Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard. For distinguishing between different carbon environments, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A typical spectral width for carbon NMR is 0-220 ppm.

-

Referencing: Chemical shifts are typically referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).

-

Plausible Synthetic Workflow

While a specific synthesis for this compound is not readily documented, a plausible synthetic route can be envisioned starting from a suitable precursor. The following diagram illustrates a hypothetical two-step synthesis.

Caption: Hypothetical synthesis of this compound.

Conclusion

The structural characterization of novel fluorinated compounds like this compound is heavily reliant on modern spectroscopic techniques, particularly multinuclear NMR. While direct experimental data for this specific molecule is scarce, this guide provides a robust framework for its analysis based on predicted spectroscopic parameters and established experimental protocols. The hypothetical data and detailed methodologies presented here offer a valuable resource for researchers and professionals engaged in the synthesis and characterization of new fluorinated materials, aiding in the confirmation of their chemical structures and the assessment of their purity. The successful application of these techniques will be pivotal in advancing the development of new molecules with potential applications in medicine and materials science.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the advanced methodologies and theoretical frameworks required to elucidate the molecular structure and conformational dynamics of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I). In the absence of specific published experimental data for this molecule, this document serves as a comprehensive roadmap for its structural investigation, drawing upon established techniques and findings from analogous fluorinated compounds.

Introduction

This compound, with the chemical formula C₃F₇IO, is a perfluorinated organic compound of interest in synthetic chemistry and materials science.[1][2] Its utility is intrinsically linked to its three-dimensional structure, including bond lengths, bond angles, and the rotational conformations around its carbon-carbon and carbon-oxygen single bonds. The presence of a bulky iodine atom and a trifluoromethoxy group introduces complex stereoelectronic effects that dictate the molecule's preferred spatial arrangement, reactivity, and intermolecular interactions.

This guide outlines the experimental and computational protocols necessary for a thorough characterization of its molecular structure and conformational landscape.

Predicted Molecular Structure and Key Parameters

The molecular structure of this compound is characterized by a central ethane-like C-C bond, with one carbon atom bonded to two fluorine atoms and an iodine atom, and the other to two fluorine atoms and a trifluoromethoxy group. The key structural parameters that require determination are bond lengths (C-C, C-F, C-O, C-I), bond angles (e.g., ∠FCC, ∠CCO, ∠CCI), and dihedral angles that define the conformational isomers.

Table 1: Predicted and Illustrative Structural Parameters for this compound

| Parameter | Predicted/Illustrative Value | Method of Determination |

| Bond Lengths (Å) | ||

| r(C-C) | ~ 1.54 - 1.56 | Gas Electron Diffraction (GED), Microwave Spectroscopy, Computational Chemistry |

| r(C-F) | ~ 1.33 - 1.35 | GED, Microwave Spectroscopy, Computational Chemistry |

| r(C-O) | ~ 1.36 - 1.42 | GED, Microwave Spectroscopy, Computational Chemistry |

| r(O-CF₃) | ~ 1.36 | GED, Microwave Spectroscopy, Computational Chemistry |

| r(C-I) | ~ 2.14 - 2.18 | GED, Microwave Spectroscopy, Computational Chemistry |

| Bond Angles (°) | ||

| ∠FCC | ~ 109.5 - 112 | GED, Microwave Spectroscopy, Computational Chemistry |

| ∠CCO | ~ 108 - 111 | GED, Microwave Spectroscopy, Computational Chemistry |

| ∠CCI | ~ 110 - 114 | GED, Microwave Spectroscopy, Computational Chemistry |

| ∠COC | ~ 115 - 120 | GED, Microwave Spectroscopy, Computational Chemistry |

| Dihedral Angles (°) | ||

| τ(O-C-C-I) | See Section 3 | GED, NMR Spectroscopy, Computational Chemistry |

Note: The values presented are estimates based on typical bond lengths and angles for similar fluorinated and iodinated organic molecules and are intended for illustrative purposes. Precise determination requires experimental measurement or high-level computational modeling.

Conformational Analysis

The rotational barrier around the C-C single bond in this compound is expected to give rise to multiple conformational isomers. The primary conformers are anticipated to be staggered arrangements to minimize steric hindrance between the bulky substituents. The key dihedral angle for describing these conformers is the O-C-C-I torsion angle. The two most likely stable conformers are the anti and gauche forms.

-

Anti Conformer: The trifluoromethoxy group and the iodine atom are positioned at approximately 180° to each other. This conformation is often the most stable due to minimized steric repulsion.

-

Gauche Conformer: The trifluoromethoxy group and the iodine atom are positioned at approximately 60° to each other. While potentially higher in energy due to steric clash, gauche interactions in fluorinated systems can be stabilized by hyperconjugation effects.

The relative populations of these conformers are dependent on the energy difference between them, which can be determined experimentally by spectroscopic methods or calculated using computational chemistry.

Experimental Protocols for Structural Determination

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector. The total scattering intensity is a combination of atomic and molecular scattering.

-

Data Analysis: The molecular scattering component, which contains information about the internuclear distances, is extracted. This data is used to generate a radial distribution curve, from which bond lengths, bond angles, and the amplitudes of thermal vibrations can be derived. By analyzing the data in conjunction with theoretical models of different conformers, their relative populations can also be determined.

Caption: Experimental workflow for structural elucidation.

Spectroscopic Techniques

Microwave Spectroscopy: This technique provides highly accurate data on the rotational constants of a molecule, from which precise molecular geometries can be derived. It is particularly sensitive to the isotopic composition, and analysis of different isotopologues can yield a complete structural determination.

NMR Spectroscopy: While not providing direct bond lengths and angles, NMR spectroscopy, particularly the analysis of coupling constants (e.g., ³JHH, ³JHF) and Nuclear Overhauser Effects (NOE), can provide valuable information about the time-averaged dihedral angles and the relative populations of different conformers in solution.

Computational Chemistry Workflow

In the absence of experimental data, or as a complementary approach, computational chemistry provides a powerful tool for predicting molecular structure and conformational energetics.

Methodology:

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating around the C-C and C-O bonds to identify all potential energy minima.

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for iodine).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Energy Analysis: The relative energies of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Property Prediction: Various molecular properties, such as bond lengths, bond angles, dihedral angles, dipole moments, and spectroscopic parameters (e.g., NMR chemical shifts), can be calculated and compared with experimental data if available.

Caption: Workflow for computational conformational analysis.

Table 2: Illustrative Computational Results for Conformational Analysis

| Conformer | Dihedral Angle (O-C-C-I) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Anti | ~180° | 0.00 | ~ 85% |

| Gauche | ~60° | ~1.2 | ~ 15% |

Note: These are hypothetical values to illustrate the output of a computational study. The actual energy difference and population distribution would need to be determined by a detailed calculation.

Conclusion

A comprehensive understanding of the molecular structure and conformation of this compound is crucial for predicting its physical properties, chemical reactivity, and potential applications. While specific experimental data is not yet available in the public domain, the combination of gas-phase experimental techniques like Gas Electron Diffraction and Microwave Spectroscopy, complemented by high-level computational chemistry, provides a robust framework for its complete structural elucidation. The methodologies outlined in this guide offer a clear pathway for researchers to undertake such an investigation, which will be invaluable for the rational design of new materials and chemical entities based on this fluorinated building block.

References

An In-depth Technical Guide to 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. Due to the limited specific historical information available for this compound, this guide focuses on the known properties of its isomers, places its development within the broader context of fluorinated ether chemistry, and proposes a plausible synthetic pathway based on established organofluorine reactions. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the unique properties of iodinated hydrofluoroethers.

Introduction to Fluorinated Ethers

The field of organofluorine chemistry has significantly impacted various scientific disciplines, most notably in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated ethers, a subset of these compounds, are of particular interest due to their unique combination of properties, including high thermal and chemical stability, low toxicity, and specific solvency characteristics.

The history of fluorinated compounds dates back to the 16th century with the description of fluorite as a flux in metallurgy. However, the systematic study of organofluorine chemistry began much later with the isolation of elemental fluorine in the late 19th century. The development of hydrofluoroethers (HFEs) gained significant momentum in the late 20th century as environmentally benign replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were found to contribute to ozone layer depletion. The presence of a trifluoromethoxy group (-OCF3) is known to enhance the lipophilicity of molecules, a crucial factor in drug design for improving membrane permeability and bioavailability.

The Isomers of this compound

The chemical name "this compound" can refer to two constitutional isomers, which exhibit different physical properties. The available data for these isomers is summarized below.

1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

This isomer is identified by the CAS number 139604-89-0. While specific details regarding its initial discovery and synthesis are not widely documented in readily accessible literature, its chemical identity is established.

1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane

This isomer is identified by the CAS number 1561-52-0. Similar to its isomer, detailed historical information is scarce. However, some of its physical properties have been reported.

Quantitative Data

The following tables summarize the known quantitative data for the two isomers of this compound.

Table 1: Physicochemical Properties of 1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

| Property | Value | Reference |

| CAS Number | 139604-89-0 | N/A |

| Molecular Formula | C3F7IO | [1] |

| Molecular Weight | 311.92 g/mol | [1] |

| Density | 2.204 g/cm³ | N/A |

Table 2: Physicochemical Properties of 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane

| Property | Value | Reference |

| CAS Number | 1561-52-0 | [2] |

| Molecular Formula | C3F7IO | [2] |

| Molecular Weight | 311.92 g/mol | [2] |

| Boiling Point | 43 °C | [2] |

| Density | 2.0861 g/cm³ | [2] |

Proposed Synthesis and Experimental Protocols

Proposed Reaction: Iodofluorination of Trifluorovinyl Trifluoromethyl Ether

The addition of iodine monofluoride (IF) to a fluoroalkene is a known method for the synthesis of iodofluoroalkanes. Iodine monofluoride can be generated in situ from the reaction of iodine and a fluorine source.

Reaction Scheme:

CF2=CFOCF3 + IF → CF3CF(I)OCF3 or ICF2CF2OCF3

The regioselectivity of the addition would determine which of the two isomers is formed.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the iodofluorination of trifluorovinyl trifluoromethyl ether. This protocol is for illustrative purposes and has not been experimentally validated from the available search results.

Materials:

-

Trifluorovinyl trifluoromethyl ether

-

Iodine (I2)

-

Silver(I) fluoride (AgF) or another suitable fluorine source

-

Inert solvent (e.g., acetonitrile)

-

Reaction vessel protected from light

-

Standard glassware for synthesis and purification (distillation apparatus)

Procedure:

-

In a reaction vessel protected from light, suspend silver(I) fluoride in an inert solvent such as acetonitrile.

-

Cool the suspension to a low temperature (e.g., -20 °C to 0 °C) with constant stirring.

-

Slowly add a solution of iodine in the same inert solvent to the suspension. The reaction should form iodine monofluoride in situ.

-

Once the in situ generation of iodine monofluoride is complete, slowly bubble trifluorovinyl trifluoromethyl ether gas through the reaction mixture or add it as a condensed liquid.

-

Maintain the low temperature and continue stirring for several hours to allow the addition reaction to proceed.

-

After the reaction is complete (monitored by a suitable technique like GC-MS), the reaction mixture is filtered to remove the silver iodide byproduct.

-

The resulting solution is carefully distilled to isolate the this compound product. The different boiling points of the two potential isomers would allow for their separation.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed synthesis of the two isomers of this compound.

Experimental Workflow

Caption: A hypothetical workflow for the synthesis of this compound.

Conclusion

This compound represents a class of highly functionalized fluorinated ethers with potential applications in various fields. While detailed historical and synthetic information is not widely available, this guide provides a summary of the known properties of its isomers and proposes a plausible synthetic route based on established principles of organofluorine chemistry. Further research is needed to fully characterize these compounds and explore their potential applications. This guide serves as a starting point for researchers interested in the synthesis and utilization of these unique molecules.

References

Thermal Stability and Decomposition of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is a halogenated ether of interest in various fields, including organic synthesis and potentially as a building block in the development of novel pharmaceuticals and materials. Its chemical structure, featuring a trifluoromethoxy group and a carbon-iodine bond, dictates its reactivity and thermal stability. Understanding the thermal behavior of this compound is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide summarizes the expected thermal stability, potential decomposition pathways, and standard experimental protocols for its analysis.

Predicted Thermal Stability

The thermal stability of an organic molecule is primarily determined by the strength of its covalent bonds. In the case of this compound, the C-I bond is predicted to be the weakest link and, therefore, the most susceptible to thermal cleavage. The presence of highly electronegative fluorine atoms on the adjacent carbons can influence the bond dissociation energies throughout the molecule.

Data Presentation: Bond Dissociation Energies

The following table summarizes relevant bond dissociation energies (BDEs) for bonds present in or analogous to those in this compound. These values are critical for predicting the initiation temperature and mechanism of thermal decomposition.

| Bond Type | Representative Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C-I | C₂F₅I | ~222 | ~53 |

| C-C | C₂F₆ | ~406 | ~97 |

| C-F | C₂F₆ | ~535 | ~128 |

| C-O (ether) | (CF₃)₂O | ~498 | ~119 |

Note: The BDE for the C-I bond is significantly lower than that of the C-C, C-F, and C-O bonds, indicating that the initial step of thermal decomposition will likely be the homolytic cleavage of the carbon-iodine bond.

Proposed Thermal Decomposition Pathways

Upon heating, this compound is expected to decompose primarily through the homolytic fission of the C-I bond, generating a perfluoroalkyl radical and an iodine radical. The subsequent reactions of these radicals will lead to a variety of decomposition products.

Mandatory Visualization: Decomposition Pathway

Navigating the Solubility of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) remains a critical yet under-documented area in chemical research. This technical guide consolidates available information on the principles of its solubility in organic solvents, provides detailed experimental protocols for its determination, and introduces predictive modeling as a powerful tool for solubility assessment. Aimed at researchers, scientists, and professionals in drug development, this document furnishes the necessary framework to approach the solubilization of this complex fluorinated compound.

Predicting Solubility: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a highly fluorinated molecule, which imparts a non-polar character. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents like water. For instance, a related compound, 2-Iodo-1,1,1-trifluoroethane, is reported to be insoluble in water.

The selection of an appropriate solvent is crucial for various applications, including chemical reactions, purifications, and formulations. A systematic approach to solvent selection and solubility determination is outlined in the workflow below.

Figure 1. A workflow diagram illustrating the process of selecting a suitable organic solvent and determining the solubility of a compound.

Quantitative Solubility Data of Common Organic Solvents

While specific data for the target compound is unavailable, the following table presents key physical properties of common organic solvents that are crucial for predicting their potential to dissolve this compound. Solvents with lower polarity indices and dielectric constants are generally expected to be better candidates.

| Solvent | Formula | Polarity Index | Dielectric Constant (at 20°C) | Boiling Point (°C) |

| n-Hexane | C₆H₁₄ | 0.1 | 1.88 | 69 |

| Toluene | C₇H₈ | 2.4 | 2.38 | 111 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 9.08 | 40 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.34 | 35 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77 |

| Acetone | C₃H₆O | 5.1 | 20.7 | 56 |

| Ethanol | C₂H₅OH | 5.2 | 24.55 | 78 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.7 | 153 |

| Water | H₂O | 10.2 | 80.1 | 100 |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the gravimetric determination of the solubility of a liquid solute in an organic solvent, based on the static equilibrium method.

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Magnetic stirrer and stir bars

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Solvent: Ensure the solvent is pure and dry, as impurities can affect solubility.

-

Sample Preparation: a. Accurately weigh a clean, dry vial. b. Add a known mass of the organic solvent to the vial. c. Record the precise mass of the solvent.

-

Addition of Solute: a. Gradually add small, accurately weighed increments of this compound to the solvent in the vial. b. After each addition, securely seal the vial and place it in the temperature-controlled bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer.

-

Equilibration: a. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration may need to be determined empirically. b. Visually inspect the vial to confirm the presence of an excess, undissolved phase of the solute, indicating that the solution is saturated.

-

Separation of Phases (if necessary): a. If an undissolved phase is present, carefully allow the phases to separate. This can be facilitated by gentle centrifugation if the phases do not separate readily.

-

Determination of Solute Mass in the Saturated Solution: a. Carefully remove a known mass of the clear, saturated supernatant (the solvent with the dissolved solute) and transfer it to a pre-weighed, clean, dry vial. b. Record the mass of the saturated solution transferred. c. Evaporate the solvent from the vial containing the supernatant. This should be done under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute to avoid its loss. d. Once the solvent is completely evaporated, weigh the vial containing the non-volatile solute residue.

-

Calculation: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the residue. b. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (mass of dissolved solute / mass of solvent in the aliquot) * 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both the solute and the solvent before starting the experiment.

Advanced Approaches: Predictive Solubility Models

For a more theoretical approach, Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be employed to predict the solubility of compounds.[1][2] These computational methods correlate the molecular structure of a compound with its physicochemical properties, such as solubility.

These models are built using large datasets of known solubility data and can be used to estimate the solubility of new or untested compounds.[3] While developing a specific QSPR model for this compound would require a substantial amount of experimental data, researchers can leverage existing models that have been trained on diverse sets of organic molecules, including halogenated compounds.[4]

The general workflow for using a predictive model is as follows:

Figure 2. A simplified workflow for predicting the solubility of a compound using QSPR or machine learning models.

By combining empirical testing with theoretical predictions, researchers can gain a comprehensive understanding of the solubility of this compound and select the most appropriate solvents for their specific needs. This integrated approach is essential for advancing research and development in fields where this and similar fluorinated compounds play a vital role.

References

- 1. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

Hazard Identification and Classification

Based on analogous compounds, 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is anticipated to be a gas under pressure that may cause skin, eye, and respiratory irritation.

1.1. GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Gases Under Pressure | Compressed Gas | H280: Contains gas under pressure; may explode if heated.[2][3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[6] |

1.2. GHS Label Elements (Inferred)

-

Pictograms:

-

Gas cylinder

-

Exclamation mark

-

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table includes data for a related compound, 1,1,1,2-Tetrafluoroethane, to provide context.

| Property | Value (for 1,1,1,2-Tetrafluoroethane) |

| Molecular Formula | C2H2F4 |

| Molecular Weight | 102.03 g/mol |

| Boiling Point | -26.5 °C |

| Flash Point | 250 °C |

| Auto-ignition Temperature | 770 °C |

| Vapor Pressure | 39 psia at 0 °C |

| Vapor Density | 3.5 |

Source: Sigma-Aldrich SDS for 1,1,1,2-Tetrafluoroethane[8]

Experimental Protocols: Safe Handling and Emergency Procedures

3.1. Standard Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

-

Risk Assessment: Before handling, conduct a thorough risk assessment specific to the planned experiment.

-

Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][9] Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Dispensing:

-

Post-Handling:

3.2. Emergency Spill Response Protocol

-

Evacuation: Immediately evacuate the area and restrict access.

-

Ventilation: Ensure the area is well-ventilated to disperse the gas.

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection if necessary.

-

Containment: If possible, and without risk, stop the leak.

-

Cleanup: Allow the gas to dissipate in a well-ventilated area. Do not let the product enter drains.

3.3. First-Aid Measures

| Exposure Route | Symptoms | First-Aid Protocol |

| Inhalation | Respiratory irritation, dizziness, headache, potential for asphyxiation.[4] | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Irritation, redness. Contact with rapidly expanding gas may cause frostbite.[3][10] | Immediately wash the affected area with soap and plenty of water.[6] For frostbite, flush with lukewarm water. Do not remove clothing frozen to the skin. Seek medical attention. |

| Eye Contact | Serious irritation, redness, pain.[6] | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention. |

| Ingestion | Not a likely route of exposure for a gas. | If ingestion occurs, rinse the mouth with water. Do not induce vomiting. Seek medical attention. |

Visualizations

Caption: Workflow for safe handling and emergency response.

Caption: Potential health effects and corresponding first-aid measures.

References

- 1. SDS of 1,1,1,2-Tetrafluoro-2-Iodo-2-(Trifluoromethoxy)Ethane, Safety Data Sheets, CAS 139604-89-0 - chemBlink [ww.chemblink.com]

- 2. messer.rs [messer.rs]

- 3. airgas.com [airgas.com]

- 4. pdf.lowes.com [pdf.lowes.com]

- 5. agas.com [agas.com]

- 6. fishersci.com [fishersci.com]

- 7. ghc.de [ghc.de]

- 8. appliedgas.com [appliedgas.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. airgas.com [airgas.com]

Methodological & Application

Application Notes and Protocols for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in Fluoroalkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The trifluoromethoxy (OCF₃) group, in particular, is of high interest due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF₃OCF₂CF₂I) is an emerging reagent for the introduction of the 1-(trifluoromethoxy)tetrafluoroethyl group (–CF₂CF₂OCF₃) into organic molecules. This moiety serves as a valuable building block in the design of novel pharmaceuticals and agrochemicals.

These application notes provide an overview of the utility of this compound in fluoroalkylation reactions, with a focus on photocatalytic methods. The protocols and data presented are based on established procedures for similar perfluoroalkyl iodides and are intended to serve as a starting point for reaction optimization.

Application Notes

The 1-(trifluoromethoxy)tetrafluoroethyl group imparted by this reagent can offer several advantages in drug design:

-

Enhanced Lipophilicity: The highly fluorinated chain can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluoroalkyl group can influence the pKa of nearby functional groups, affecting receptor binding and solubility.

-

Conformational Control: The sterically demanding nature of the 1-(trifluoromethoxy)tetrafluoroethyl group can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.

The primary application of this compound is in radical fluoroalkylation reactions. The carbon-iodine bond is relatively weak and can be cleaved under mild conditions to generate the corresponding fluoroalkyl radical. This reactive intermediate can then be trapped by a variety of substrates, including alkenes, alkynes, and (hetero)arenes. Visible-light photoredox catalysis is a particularly mild and efficient method for generating these radicals, avoiding the need for harsh reagents or high temperatures.

Experimental Protocols

The following is a general protocol for the visible-light-mediated fluoroalkylation of an alkene using this compound. This protocol is based on similar procedures for other perfluoroalkyl iodides and should be optimized for specific substrates.

General Protocol for Photocatalytic Fluoroalkylation of Alkenes

Materials:

-

Alkene (1.0 equiv)

-

This compound (1.5–2.0 equiv)

-

Photocatalyst (e.g., fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂, or an organic dye like Eosin Y; 1–2 mol%)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a Schlenk tube or similar reaction vessel

-

Visible light source (e.g., blue LED lamp, 24 W compact fluorescent lamp)

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.25 mmol, 1.0 equiv), the photocatalyst (0.0025–0.005 mmol, 1–2 mol%), and the anhydrous solvent (2.5 mL).

-

Degas the mixture by bubbling with nitrogen or argon for 15–20 minutes.

-

Add this compound (0.375–0.50 mmol, 1.5–2.0 equiv) to the reaction mixture under a positive pressure of inert gas.

-

Seal the Schlenk tube and place it approximately 5–10 cm from the visible light source.

-

Irradiate the reaction mixture with visible light at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluoroalkylated product.

Safety Precautions:

-

This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Review the Safety Data Sheet (SDS) for the reagent and all other chemicals used before starting the experiment.

Data Presentation

The following table summarizes representative yields for the photocatalytic addition of a generic perfluoroalkyl iodide to a variety of alkenes. These data are intended to be illustrative of the potential scope of the reaction with this compound and are based on published results for similar reagents. Actual yields will depend on the specific substrate and optimized reaction conditions.

| Entry | Alkene Substrate | Product | Representative Yield (%) |

| 1 | Styrene | 1-iodo-1-phenyl-3-(trifluoromethoxy)tetrafluoropropane | 85 |

| 2 | 1-Octene | 1-iodo-3-(trifluoromethoxy)tetrafluorodecane | 90 |

| 3 | Cyclohexene | 1-iodo-2-(1-(trifluoromethoxy)tetrafluoroethyl)cyclohexane | 75 |

| 4 | Methyl acrylate | Methyl 2-iodo-4-(trifluoromethoxy)tetrafluorobutanoate | 68 |

| 5 | N-Vinylpyrrolidone | 3-(1-iodo-2-(trifluoromethoxy)ethyl)pyrrolidin-2-one | 78 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for photocatalytic fluoroalkylation.

Plausible Reaction Mechanism

Caption: Plausible mechanism for photoredox-catalyzed fluoroalkylation.

Application Notes and Protocols for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane, also known by its chemical formula CF₃OCF₂CF₂I, is a specialized fluorinated reagent pivotal for the introduction of the 1-(trifluoromethoxy)tetrafluoroethyl moiety into organic molecules. The incorporation of fluorinated groups, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry and materials science to enhance the physicochemical properties of compounds. These properties include metabolic stability, lipophilicity, and binding affinity, which are critical in the development of new pharmaceuticals and advanced materials.

This document provides detailed application notes and protocols for the use of this compound as a reagent in organic synthesis, with a focus on its utility in generating the highly valuable trifluoromethoxytetrafluoroethyl radical for subsequent chemical transformations.

Physicochemical Properties

A comprehensive understanding of the reagent's properties is essential for its safe and effective handling in a laboratory setting.

| Property | Value |

| CAS Number | 1561-52-0 |

| Molecular Formula | C₃F₇IO |

| Molecular Weight | 311.92 g/mol |

| Appearance | Not specified in available literature; likely a liquid. |

| Boiling Point | Not specified in available literature. |

| Solubility | Expected to be soluble in common organic solvents. |

Core Application: Radical Addition Reactions

The primary application of this compound in organic synthesis stems from the relatively weak carbon-iodine bond. This bond can be readily cleaved under photochemical conditions to generate the trifluoromethoxytetrafluoroethyl radical (CF₃OCF₂CF₂•). This reactive intermediate can then participate in a variety of addition reactions with unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds.

A study on the photodissociation of this compound has shown that irradiation at 254 nm leads to the production of iodine atoms with a quantum efficiency close to 1.0.[1] This high efficiency underscores its utility as a clean and effective source of the trifluoromethoxytetrafluoroethyl radical for synthetic applications.

Logical Workflow for Radical Addition

The general workflow for utilizing this compound in a radical addition reaction is depicted below.

Experimental Protocols

While specific, detailed protocols for this compound are not widely available in the reviewed literature, a general procedure for the photochemical radical addition of perfluoroalkyl iodides to alkenes can be adapted. The following protocol is a representative example and should be optimized for specific substrates.

General Protocol for Photochemical Addition to an Alkene

Materials:

-

This compound (CF₃OCF₂CF₂I)

-

Alkene substrate

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Photoreactor equipped with a UV lamp (e.g., 254 nm)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 eq.) and this compound (1.1 - 1.5 eq.) in the chosen anhydrous, degassed solvent.

-

Inert Atmosphere: Seal the reaction vessel and thoroughly degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Irradiation: Place the reaction vessel in the photoreactor and commence stirring. Irradiate the reaction mixture with a UV lamp at the appropriate wavelength (e.g., 254 nm) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Safety Precautions:

-

Perfluoroalkyl iodides can be volatile and should be handled in a well-ventilated fume hood.

-

UV radiation is harmful. Ensure the photoreactor is properly shielded to prevent exposure.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Potential Applications in Drug Development

The introduction of the CF₃OCF₂CF₂- group can significantly impact the properties of a lead compound in a drug discovery program.

Conclusion

This compound is a valuable reagent for the introduction of the trifluoromethoxytetrafluoroethyl group into organic molecules via a radical pathway. Its high efficiency in generating the corresponding radical under photochemical conditions makes it a useful tool for the synthesis of novel fluorinated compounds. While specific documented applications are limited, the general reactivity pattern of perfluoroalkyl iodides provides a strong basis for its application in the synthesis of new drug candidates and advanced materials. Further research into the scope and limitations of its reactivity will undoubtedly expand its utility in organic synthesis.

References

Application Note: Photocatalytic Aminotrifluoromethylation of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Visible-light photoredox catalysis has recently emerged as a powerful and mild method for forging C-CF3 bonds.[1][2][3] This application note details a robust protocol for the intermolecular aminotrifluoromethylation of alkenes. The reaction utilizes a ruthenium-based photocatalyst, an electrophilic trifluoromethylating agent, and a nitrile as the nitrogen source, proceeding via a radical-polar crossover mechanism under mild conditions.[4] This single-step difunctionalization of a carbon-carbon double bond provides direct access to valuable β-trifluoromethylamine scaffolds, which are prevalent in many biologically active compounds.[4]

General Reaction Scheme

A general scheme for the visible-light-induced aminotrifluoromethylation of alkenes.

Experimental Protocol

This protocol is a representative example for the aminotrifluoromethylation of styrene.

Materials:

-

Styrene (or other alkene substrate)

-

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) or 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent)

-

[Ru(bpy)3]Cl2 (Tris(2,2'-bipyridyl)dichlororuthenium(II)) or a similar photocatalyst

-

Acetonitrile (or other nitrile solvent/reagent)

-

Water (or D2O for mechanistic studies)

-

Anhydrous solvent for dilution if necessary (e.g., acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Blue LEDs (λmax ≈ 425 nm) or a household compact fluorescent light bulb[1]

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv), the trifluoromethylating agent (e.g., Umemoto's reagent, 0.24 mmol, 1.2 equiv), and the photocatalyst [Ru(bpy)3]Cl2 (0.002 mmol, 1 mol%).

-

Solvent Addition: Add the nitrile solvent (e.g., acetonitrile, 2.0 mL) and water (0.4 mmol, 2.0 equiv). The nitrile serves as both the solvent and the nitrogen source for the amination step.

-

Degassing: Seal the tube and degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles.

-

Irradiation: Place the sealed reaction tube approximately 5-10 cm from a blue LED lamp. Begin stirring and irradiate at room temperature. The reaction progress can be monitored by TLC or GC-MS. Typical reaction times range from 3 to 24 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-trifluoromethylamine product.

Safety Precautions:

-

Trifluoromethylating agents can be moisture-sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

High-intensity light sources can be harmful to the eyes; appropriate shielding should be used.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes the scope of the aminotrifluoromethylation reaction with various substituted styrenes and other alkenes, demonstrating the protocol's broad applicability. Data is representative and compiled from literature sources.[4]

| Entry | Alkene Substrate | Product Yield (%) |

| 1 | Styrene | 95 |

| 2 | 4-Methylstyrene | 92 |

| 3 | 4-Methoxystyrene | 85 |

| 4 | 4-Chlorostyrene | 93 |

| 5 | 4-(Trifluoromethyl)styrene | 88 |

| 6 | 2-Vinylnaphthalene | 90 |

| 7 | (E)-β-Methylstyrene | 75 (as a mixture of diastereomers) |

| 8 | 1,1-Diphenylethylene | 80 |

| 9 | Indene | 68 (as a mixture of diastereomers) |

Mechanism and Workflow

The reaction is initiated by the excitation of the Ru(II) photocatalyst by visible light. The excited-state catalyst then reduces the trifluoromethylating agent via single-electron transfer (SET) to generate a trifluoromethyl radical (•CF3). This radical adds to the alkene, forming a benzylic radical intermediate. This intermediate is then oxidized by the resulting Ru(III) complex to a stable carbocation. Finally, nucleophilic attack by the nitrile solvent, followed by hydrolysis during work-up, yields the aminotrifluoromethylated product and regenerates the ground-state photocatalyst.[4]

References

Application Notes and Protocols: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a fluorinated building block with potential applications in medicinal chemistry for the introduction of the 1-(trifluoromethoxy)tetrafluoroethyl moiety into organic molecules. The presence of the trifluoromethoxy (-OCF3) group is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides an overview of the potential applications of this compound and offers detailed, representative protocols for its use in the synthesis of novel chemical entities. It should be noted that while the utility of fluorinated motifs in drug discovery is well-established, specific documented applications of this compound in medicinal chemistry are limited in publicly available literature. The protocols provided are based on analogous reactions with similar iodo-perfluoroalkyl compounds.

Introduction: The Role of Trifluoromethoxy Groups in Drug Design